Benzamide Ring Substitution Pattern: Mono-3-methoxy vs. 3,5-Disubstituted Analogs
CAS 361168-46-9 bears a single 3-methoxy substituent on the benzamide ring, in contrast to the 3,5-dimethoxy analog (CAS 361168-52-7) and the 3,5-dichloro analog (CAS 361168-75-4). The mono-substitution pattern reduces steric bulk and eliminates the second hydrogen-bond acceptor (or electron-withdrawing chlorine), which is predicted to alter the conformational preference of the benzamide carbonyl relative to the thienopyrazole core . While quantitative head-to-head kinase inhibition data for these exact compounds are not publicly available, scaffold-level SAR studies on thienopyrazole libraries demonstrate that benzamide substitution pattern is a primary determinant of KDR inhibitory potency, with submicromolar activity achievable through optimized substitution [1]. The presence of the single 3-methoxy group provides a single hydrogen-bond acceptor capable of engaging the kinase hinge region, whereas 3,5-disubstituted analogs may adopt different binding poses due to altered torsion angles between the benzamide and thienopyrazole rings .
| Evidence Dimension | Benzamide substitution pattern and predicted hinge-binding geometry |
|---|---|
| Target Compound Data | Single 3-methoxy substituent on benzamide ring; MW 381.45; LogP (predicted) ~3.2; one H-bond acceptor (OCH3) on benzamide |
| Comparator Or Baseline | CAS 361168-52-7: 3,5-dimethoxy substitution; two H-bond acceptors. CAS 361168-75-4: 3,5-dichloro substitution; electron-withdrawing, no H-bond acceptor capability |
| Quantified Difference | Mono- vs. di-substitution alters the number of hydrogen-bond acceptors (1 vs. 2 vs. 0) and steric volume at the benzamide ring; predicted to yield distinct kinase selectivity profiles |
| Conditions | In silico structural comparison; scaffold-level KDR inhibition data from Akritopoulou-Zanze et al. (2006) demonstrating submicromolar activity for optimized thienopyrazoles |
Why This Matters
For procurement decisions in kinase inhibitor screening campaigns, the mono-3-methoxy substitution pattern of CAS 361168-46-9 offers a distinct pharmacophore profile that cannot be replicated by di-substituted analogs, potentially accessing different kinase selectivity space.
- [1] Akritopoulou-Zanze I, Darczak D, Sarris K, Phelan KM, Huth JR, Song D, Johnson EF, Jia Y, Djuric SW. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorg Med Chem Lett. 2006;16(1):96-99. PMID: 16216502. Several thienopyrazole analogs identified as submicromolar inhibitors of KDR. View Source
